Lewis Y Antigen

Descripción

Structure

3D Structure

Propiedades

Número CAS |

82993-43-9 |

|---|---|

Fórmula molecular |

C26H45NO19 |

Peso molecular |

675.6 g/mol |

Nombre IUPAC |

N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |

Clave InChI |

APQKPNYMOAYHPL-ILVDQUQFSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |

Sinónimos |

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Lewis Y Antigen: Structure, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a carbohydrate structure of significant interest in biomedical research, particularly in the fields of oncology and developmental biology. Classified as a blood group antigen, LeY is prominently expressed during embryogenesis and on the surface of various epithelial cancers, where its presence is often correlated with poor prognosis and metastasis. This technical guide provides a comprehensive overview of the Lewis Y antigen, detailing its intricate structure, the complex enzymatic pathway responsible for its biosynthesis, and a variety of experimental protocols for its detection and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of glycobiology and the development of novel cancer diagnostics and therapeutics targeting this important tumor-associated carbohydrate antigen.

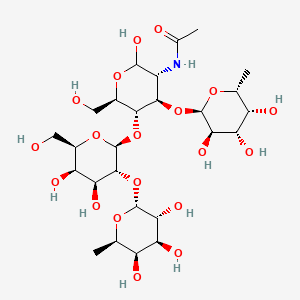

The Structure of this compound

The this compound is a tetrasaccharide with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R .[1] This structure is characterized by the presence of two fucose residues linked to a Type 2 lactosamine backbone (Galβ1→4GlcNAc).

-

α1,2-linked fucose: One fucose molecule is attached to the galactose (Gal) residue.

-

α1,3-linked fucose: The second fucose molecule is attached to the N-acetylglucosamine (GlcNAc) residue.

The "R" group represents the glycoconjugate to which the LeY oligosaccharide is attached, which can be either a protein (forming a glycoprotein) or a lipid (forming a glycolipid) on the cell surface.

The Biosynthesis Pathway of this compound

The biosynthesis of the this compound is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential addition of fucose residues to precursor oligosaccharide chains by specific fucosyltransferases (FUTs). The primary precursor for LeY is the Type 2 chain (Galβ1-4GlcNAc-R).

The synthesis can proceed through two main pathways:

-

Pathway 1: The H type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R) is formed first by the action of an α1,2-fucosyltransferase (FUT1 or FUT2). Subsequently, an α1,3-fucosyltransferase (such as FUT4 or FUT9) adds a fucose to the GlcNAc residue to form LeY.

-

Pathway 2: The Lewis X antigen (Galβ1-4[Fucα1-3]GlcNAc-R) is synthesized first by an α1,3-fucosyltransferase. Then, an α1,2-fucosyltransferase adds a fucose to the galactose residue to complete the LeY structure.

The key enzymes involved in this pathway belong to the fucosyltransferase family:

-

α1,2-Fucosyltransferases (FUT1 and FUT2): These enzymes catalyze the addition of fucose to the terminal galactose of the precursor chain, forming the H antigen. FUT1 is primarily active in erythrocytes, while FUT2 is the "secretor" enzyme, responsible for the presence of H antigen in secretions.

-

α1,3/4-Fucosyltransferases (e.g., FUT3, FUT4, FUT9): These enzymes are responsible for adding fucose to the N-acetylglucosamine residue. FUT3 can also fucosylate Type 1 chains, leading to the synthesis of Lewis a and Lewis b antigens. FUT4 and FUT9 are primarily α1,3-fucosyltransferases that act on Type 2 chains to generate Lewis X and, subsequently, Lewis Y.[2]

Quantitative Data

This section summarizes key quantitative data related to the this compound and the enzymes involved in its biosynthesis.

Table 1: Kinetic Parameters of Fucosyltransferases

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| FUT1 (Human) | Phenyl β-D-galactoside | 2.4 | N/A | N/A | [1][3] |

| AtFUT1 (Wild Type) | GDP-Fucose | 0.045 ± 0.005 | 1.3 ± 0.03 | 28,889 | [4] |

| AtFUT1 (Wild Type) | Xyloglucan oligosaccharide | 0.23 ± 0.03 | 1.3 ± 0.03 | 5,652 | [4] |

N/A: Not Available. Data for other human FUTs involved in LeY synthesis is limited in the public domain.

Table 2: Binding Affinity of Anti-Lewis Y Antibodies

| Antibody | KD (M) | Method | Reference |

| mAb-7B2 | 0.8 x 10-9 | Surface Plasmon Resonance | [5] |

| mAb-BR96 | 1.5 x 10-9 | Surface Plasmon Resonance | [5] |

| mAb-h3S193 | 2.1 x 10-9 | Surface Plasmon Resonance | [5] |

Table 3: Expression of Lewis Y in Human Cancers

| Cancer Type | Positive Cases (%) | Reference |

| Breast Cancer | 44 - 90 | [6] |

| Small Cell Lung Cancer | 74 | |

| Ovarian Cancer | 88.33 | |

| Colon Cancer | High |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound.

Immunohistochemical (IHC) Detection of Lewis Y in Tissue Samples

This protocol outlines the steps for visualizing the localization of LeY in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Citrate buffer (10 mM, pH 6.0)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-Lewis Y monoclonal antibody (e.g., clone F3, ab3359), diluted according to manufacturer's instructions (a starting point is 1:100 - 1:500).

-

HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated citrate buffer (95-100°C) for 20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking solution for 1 hour at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the diluted anti-Lewis Y primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with DAB substrate solution until a brown color develops (monitor under a microscope).

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for Lewis Y-Glycoproteins

This protocol describes the detection of LeY on glycoproteins separated by SDS-PAGE.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Lewis Y monoclonal antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the anti-Lewis Y antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane with TBST (3 x 10 minutes).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST (3 x 10 minutes).

-

Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.

High-Performance Liquid Chromatography (HPLC) for Fucosylated Oligosaccharide Analysis

This is a generalized protocol for the analysis of fucosylated oligosaccharides, which can be adapted for LeY.

Materials:

-

Released oligosaccharides from glycoproteins or glycolipids

-

HPLC system with a suitable column (e.g., amine-bonded or porous graphitized carbon)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide)

-

Fluorescence detector

Procedure:

-

Sample Preparation: Release oligosaccharides from the glycoconjugates using enzymatic (e.g., PNGase F for N-glycans) or chemical methods.

-

Fluorescent Labeling: Label the reducing end of the released oligosaccharides with a fluorescent tag like 2-aminobenzamide.

-

HPLC Separation: Separate the labeled oligosaccharides by HPLC. A common method is normal-phase HPLC on an amine-bonded column with an acetonitrile/water gradient.

-

Detection: Detect the separated oligosaccharides using a fluorescence detector.

-

Quantification: Quantify the LeY peak by comparing its area to that of a known standard.

Mass Spectrometry (MS) for Structural Characterization of Lewis Y

This generalized protocol outlines the use of mass spectrometry for the detailed structural analysis of LeY.

Materials:

-

Purified LeY-containing glycans or glycopeptides

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS)

-

Matrix (for MALDI)

Procedure:

-

Sample Preparation: Purify the LeY-containing glycans or glycopeptides. For glycopeptide analysis, proteins are typically digested with a protease (e.g., trypsin).

-

Ionization: Ionize the sample using an appropriate method. For MALDI-TOF, the sample is co-crystallized with a matrix. For ESI, the sample is introduced in a liquid phase.

-

Mass Analysis: Determine the mass-to-charge ratio (m/z) of the parent ions.

-

Tandem MS (MS/MS): Select the ion corresponding to the LeY-containing molecule and fragment it.

-

Data Analysis: Analyze the fragmentation pattern to confirm the sequence and branching of the monosaccharides, thus confirming the structure of the this compound.

Conclusion

The this compound represents a critical area of study in glycobiology with profound implications for cancer research and developmental biology. Its specific structure and biosynthetic pathway, governed by a series of fucosyltransferases, make it a unique molecular entity. The overexpression of LeY in a wide range of cancers has positioned it as a promising target for the development of novel immunotherapies and diagnostic tools. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the expression, localization, and function of the this compound. Further research into the precise roles of the various fucosyltransferases in LeY synthesis and the downstream signaling pathways modulated by LeY will undoubtedly continue to advance our understanding of its biological significance and its potential as a therapeutic target.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Synthesis of Lewis Y Analogs and Their Protein Conjugates for Structure-Immunogenicity Relationship Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

Function of Lewis Y antigen in embryonic development

An In-Depth Technical Guide to the Function of Lewis Y Antigen in Embryonic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a critically important carbohydrate structure predominantly expressed during embryogenesis.[1] While its expression is limited in healthy adult tissues, its re-expression in various carcinomas has made it a significant focus of cancer research.[1][2] However, its primary biological roles are rooted in the complex processes of embryonic development. LeY functions as a key modulator of cell-to-cell recognition, adhesion, and signal transduction, processes fundamental to the orchestrated development of an embryo.[3][4] This guide provides a comprehensive overview of the function of LeY in embryonic development, detailing its involvement in implantation, its role in modulating critical signaling pathways, and the experimental methodologies used to elucidate these functions.

Biosynthesis of this compound

The this compound is a blood group-related antigen with the chemical structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R.[1] Its synthesis is catalyzed by fucosyltransferases (FUTs), enzymes that transfer fucose from a GDP-fucose donor to an acceptor oligosaccharide.[5] Specifically, the creation of the LeY structure requires the action of at least two different fucosyltransferases. An α(1,2)fucosyltransferase (like FUT1 or FUT2) first creates the H-antigen precursor.[6] Subsequently, an α(1,3/1,4)fucosyltransferase (like FUT3) adds a second fucose to the N-acetylglucosamine (GlcNAc) residue.[7] The tissue-specific and developmentally regulated expression of these FUTs is a key determinant of LeY expression patterns.[8]

Role of Lewis Y in Peri-Implantation Events

One of the most well-documented roles for LeY in development is during the critical window of blastocyst implantation.

Expression on the Blastocyst and Endometrium

LeY is specifically expressed on the surface of the mouse blastocyst and the uterine luminal epithelium, with expression patterns changing in coordination with uterine receptivity.[9] Studies in the rhesus monkey have also shown that LeY expression in the endometrium is hormonally regulated, peaking during the mid-secretory phase, which coincides with the window of implantation.[10] This spatio-temporal expression pattern strongly suggests its involvement in the initial attachment of the embryo to the uterine wall.

Function in Cell Adhesion and Implantation

LeY is hypothesized to mediate the initial apposition of the blastocyst to the uterine wall through carbohydrate-carbohydrate interactions.[9] Functional studies have demonstrated that intrauterine injection of a monoclonal antibody directed against LeY significantly and dose-dependently inhibits blastocyst implantation in mice.[9] This inhibition occurs within a narrow time window, highlighting the critical role of LeY in this specific phase of early pregnancy.[9] This suggests that the LeY antigen on the blastocyst surface interacts with a corresponding ligand on the uterine epithelium, facilitating the adhesion necessary for successful implantation.[9]

Function in Post-Implantation Development and Organogenesis

Following implantation, fucosylated antigens, including LeY and the related Lewis X (LeX), continue to play roles in the complex processes of cell differentiation and organ formation.

-

Neuronal Development : In Xenopus development, the related LeX antigen is expressed starting at the tail bud stage and is found on specific cells and axons in the brain and neural retina at the tadpole stage.[11] Antibodies against LeX were shown to block neurite outgrowth, indicating a role for these carbohydrate structures in neural development.[11]

-

Fetal Liver Development : Studies on human fetal livers have shown dynamic expression of LeY.[12] LeY staining is present in the bile duct epithelium in all second and third-trimester fetal livers.[12] Hepatocytes also express LeY, with staining observed in a majority of first-trimester livers, which then decreases with gestational age.[12] This suggests a role for LeY in the development and differentiation of hepatic tissues.

Molecular Mechanisms: LeY as a Modulator of Signaling Pathways

LeY does not function merely as an adhesion molecule; it is an integral component of cell surface glycoconjugates (glycoproteins and glycolipids) that actively modulate transmembrane signaling.[2][4] LeY can modify the function of growth factor receptors, thereby influencing intracellular signaling cascades that control cell proliferation, differentiation, and survival.

Modulation of EGF and TGF-β Receptor Signaling

LeY has been shown to be physically associated with and modify the function of key growth factor receptors.

-

Epidermal Growth Factor Receptor (EGFR) : In mouse embryos, blocking the LeY antigen with a specific antibody led to a significant decline in both the expression and secretion of Epidermal Growth Factor (EGF).[13] This suggests LeY is involved in an autoregulatory loop that affects embryo development by modulating the EGF/EGFR signaling axis.[13]

-

Transforming Growth Factor-β Receptors (TβRI/II) : In cancer cell models, which often recapitulate embryonic signaling pathways, both TβRI and TβRII were found to carry the LeY structure.[14][15] Overexpression of LeY altered the downstream signaling of the TGF-β pathway.[14][15]

Regulation of Downstream Pathways

By modifying receptor function, LeY influences major intracellular signaling pathways crucial for development.

-

PI3K/Akt Pathway : Overexpression of LeY has been shown to increase the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[2][14]

-

ERK/MAPK Pathway : LeY can also up-regulate the phosphorylation of ERK, activating the MAPK signaling cascade, which is critical for cell proliferation and differentiation.[14][15]

-

Smad Pathway : In the context of TGF-β signaling, LeY overexpression leads to the downregulation of Smad2/3 phosphorylation, thereby inhibiting the canonical Smad-dependent TGF-β pathway while potentially favoring non-Smad pathways like PI3K/Akt and ERK/MAPK.[14][15]

Quantitative Data Summary

The expression of LeY is tightly regulated during development. The following tables summarize quantitative data from studies on its expression in embryonic and fetal tissues.

Table 1: Lewis Y Expression During Human Fetal Liver Development Data extracted from a study using immunohistochemistry on paraffin-embedded sections.[12]

| Tissue Component | First Trimester (n=5) | Second Trimester (n=5) | Third Trimester (n=5) | Infant (n=5) |

| Hepatocytes | 80% (4/5) | 60% (3/5) | 40% (2/5) | 20% (1/5) |

| Bile Duct Epith. | 0% (0/5) | 100% (5/5) | 100% (5/5) | 100% (5/5) |

Table 2: Lewis Antigen Expression in Placental Villi in Normal vs. Miscarriage Pregnancies Data shows Immunoreactive Score (IRS) from immunohistochemical analysis.[16]

| Antigen | Control Group (n=18) | Spontaneous Miscarriage (n=20) | Recurrent Miscarriage (n=15) |

| LeY | Significantly Higher | Significantly Lower | Significantly Lower |

| LeX | Significantly Higher | Significantly Lower | Significantly Lower |

Key Experimental Protocols

The study of LeY function relies on a range of molecular and cellular biology techniques. Detailed below are methodologies adapted from key studies.

Protocol 1: Antibody-Mediated Inhibition of Embryo Implantation

This protocol is based on the methodology used to demonstrate the functional role of LeY in mouse implantation.[9]

-

Animal Model : Use timed-pregnant mice. Day 1 is determined by the presence of a vaginal plug (postcoitum, p.c.).

-

Antibody Preparation : Purify anti-LeY IgM monoclonal antibody (e.g., clone AH6) and a control, non-specific IgM antibody.

-

Intrauterine Injection : On the afternoon of Day 4 p.c. (between 87-93 hours), anesthetize the pregnant mouse and expose the uterine horns via a small incision.

-

Inject 10-20 µL of purified anti-LeY antibody (at varying concentrations, e.g., 10-100 µg/mL) into the lumen of one uterine horn. Inject the contralateral horn with saline or a control IgM antibody.

-

Analysis : On Day 10 p.c., sacrifice the mice and count the number of viable embryos and corpora lutea (CL) for each uterine horn.

-

Scoring : Calculate the implantation rate as (Number of viable embryos / Number of CL) x 100. Compare the rates between the anti-LeY injected horn and the control horn.

Protocol 2: Immunohistochemical Localization of LeY in Fetal Tissue

This protocol is a generalized method for detecting LeY antigen in paraffin-embedded tissues, based on procedures described for fetal liver analysis.[12]

-

Tissue Preparation : Fix fetal tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

-

Deparaffinization and Rehydration : Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

-

Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation : Incubate sections with a primary monoclonal antibody specific for LeY overnight at 4°C.

-

Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.

-

Visualization : Develop the signal using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting : Lightly counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

-

Microscopic Analysis : Examine the slides under a light microscope to assess the location and intensity of LeY staining.

Protocol 3: Analysis of Glycan Structures

Studying glycans like LeY requires specialized analytical techniques. Mass spectrometry is a powerful tool for detailed structural analysis.[17]

-

Glycan Release : Release N- or O-glycans from glycoproteins using enzymes like PNGase F (for N-glycans) or chemical methods like beta-elimination (for O-glycans).

-

Purification : Purify the released glycans using methods such as solid-phase extraction (SPE) with porous graphitic carbon (PGC) cartridges.

-

Permethylation : Chemically modify the glycans by permethylation. This step stabilizes sialic acids, improves ionization efficiency for mass spectrometry, and aids in linkage analysis.

-

Mass Spectrometry (MS) Analysis : Analyze the permethylated glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for profiling or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detailed structural characterization and isomer separation.[17][18]

-

Data Analysis : Use specialized software to interpret the MS spectra, identify glycan compositions based on mass, and elucidate structural features from fragmentation data (MS/MS).

Conclusion and Future Directions

The this compound is far more than a passive cell surface marker; it is an active participant in the orchestration of embryonic development. Its roles in blastocyst implantation, cell adhesion, and the fine-tuning of critical growth factor signaling pathways underscore its importance from the earliest stages of life. The dynamic expression of LeY in various fetal tissues further points to its continued involvement in organogenesis.

For drug development professionals, understanding the fundamental role of LeY in embryonic signaling provides a crucial foundation for targeting it in oncology. The same signaling pathways (PI3K/Akt, ERK/MAPK) modulated by LeY in development are often hijacked by cancer cells to promote proliferation and survival.[2] Therefore, therapeutic strategies aimed at blocking LeY function must consider the potential for recapitulating developmental effects. Future research should focus on identifying the specific glycoprotein carriers of LeY during different developmental stages and elucidating the precise molecular interactions between LeY and its binding partners on adjacent cells and in the extracellular matrix. These insights will not only deepen our understanding of embryogenesis but also pave the way for more sophisticated and specific therapeutic interventions targeting LeY-expressing pathologies.

References

- 1. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

- 4. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]

- 5. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Monoclonal antibody directed to Le(y) oligosaccharide inhibits implantation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunolocalization of Le(y) oligosaccharide in endometrium during menstrual cycle and effect of early luteal phase mifepristone administration on its expression in implantation stage endometrium of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression of the Lewis group carbohydrate antigens during Xenopus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of Lewis(x) and Lewis(y) blood group related antigens in fetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effects of Lewis Y oligosaccharide on secretion and gene expression of EGF and EGF-R in mouse embryos] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Glycan Structures in Murine Embryonic Stem Cells: COMBINED TRANSCRIPT PROFILING OF GLYCAN-RELATED GENES AND GLYCAN STRUCTURAL ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Role of fucosyltransferases (FUTs) in Lewis Y synthesis

An In-depth Technical Guide on the Core Role of Fucosyltransferases (FUTs) in Lewis Y Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Lewis Y Antigen

The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R.[1][2] It is prominently expressed during embryogenesis, but in healthy adults, its expression is largely restricted to the surfaces of granulocytes and epithelial tissues.[1] A hallmark of many cancers is the aberrant re-expression and accumulation of embryonic antigens, and LeY is no exception. Elevated expression of LeY is a well-documented feature in 70-90% of human carcinomas of epithelial origin, including ovarian, breast, prostate, colon, and lung cancers.[1][3] This overexpression is not merely a passive biomarker; LeY is an active participant in tumor progression. It is carried on cell surface glycoproteins and glycolipids, such as MUC1 and the epidermal growth factor receptor (EGFR), where it modulates critical signaling pathways that drive malignant phenotypes.[1][4][5] The synthesis of this complex tetrasaccharide is entirely dependent on the sequential action of specific glycosyltransferases known as fucosyltransferases (FUTs). This guide provides a detailed examination of the FUT enzymes responsible for LeY synthesis, the biochemical pathways they govern, their quantitative characteristics, and the experimental methodologies used to study them.

The Biosynthesis of Lewis Y

The construction of the LeY antigen is a two-step fucosylation process that occurs on a Type 2 lactosamine precursor (Galβ1→4GlcNAc-R), which is commonly found on the termini of N- and O-linked glycans on proteins and lipids.

-

Step 1: Formation of the H-type 2 Antigen. The first step is the addition of a fucose residue in an α1,2-linkage to the terminal galactose (Gal) residue. This reaction is catalyzed by an α1,2-fucosyltransferase, primarily FUT1 or FUT2.[1][6] The resulting structure, Fucα1→2Galβ1→4GlcNAc-R, is known as the H-type 2 antigen.

-

Step 2: Addition of the α1,3-Linked Fucose. The second fucose is added in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) residue of the H-type 2 antigen. This crucial step is catalyzed by an α1,3-fucosyltransferase, such as FUT4 or FUT9.[7][8][9] The completion of this step yields the final this compound.

The expression of LeY is therefore critically dependent on the coordinated expression and activity of both an α1,2-FUT and an α1,3-FUT within the same cell.

Key Fucosyltransferases in Lewis Y Synthesis

The human genome encodes several FUTs, but specific members of the α1,2- and α1,3-fucosyltransferase families are the primary architects of LeY.[10]

-

FUT1 and FUT2 (α1,2-Fucosyltransferases): These enzymes belong to the CAZy GT11 family and are responsible for synthesizing H antigens.[6] Their expression is tissue-specific. The upregulation of FUT1 is particularly linked to LeY expression in cancer cells and can be induced by signaling molecules like TGF-β1.[11]

-

FUT4 (α1,3-Fucosyltransferase): Also known as the "myeloid-type" FUT, it is widely expressed in various tissues.[12] FUT4 preferentially uses non-sialylated precursors and is a dominant enzyme in synthesizing LeX and, in concert with FUT1/2, LeY.[7] Its overexpression is directly implicated in gastric cancer development.[9]

-

FUT9 (α1,3-Fucosyltransferase): FUT9 is highly specific for non-sialylated type 2 chains and efficiently generates LeX and LeY antigens.[7][8] Crystal structures of human FUT9 have provided significant insights into the catalytic mechanism and substrate specificity for LeY precursor synthesis.[13][14]

Quantitative Data on FUTs and Lewis Y Expression

Kinetic Parameters of Key Fucosyltransferases

The catalytic efficiency of FUTs determines the rate of LeY synthesis. Kinetic parameters for human FUT9 have been determined using its preferred acceptor substrate.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Human FUT9 | GDP-Fucose | 0.012 | 16.2 | [13] |

| Human FUT9 | Lacto-N-neotetraose (LNnT) | 0.19 | 16.2 | [13] |

Note: Data for other relevant human FUTs with the specific H-type 2 antigen acceptor are sparse in literature, but the values for FUT9 with a similar type 2 chain provide a benchmark for its high efficiency.

Lewis Y Expression in Epithelial Cancers

The overexpression of LeY is a common feature of many carcinomas and often correlates with advanced disease and poor prognosis.[15]

| Cancer Type | Positive Cases (%) | Correlation with Disease Progression | Reference(s) |

| Ovarian Cancer | 88.33% (Malignant) | Expression correlates with clinical FIGO stage. | [4] |

| Gastric & Colorectal | 40 - 50% | Overexpression correlates with increased tumor staging (esp. Stage IV). | [15] |

| Prostate Cancer | 100% (49 specimens) | Stronger staining in poorly differentiated and metastatic tumors. | [15][16] |

| General Epithelial | 40 - 90% | Overexpression is common across many epithelial cancers. | [3] |

Role of Lewis Y in Cancer Signaling

LeY is not merely a surface marker but a functional modulator of oncogenic signaling pathways, contributing to proliferation, invasion, and metastasis.[2][5]

PI3K/Akt Signaling

LeY expression has been shown to activate the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[1] Overexpression of LeY in ovarian cancer cells leads to increased phosphorylation of Akt, promoting cell growth.[1] This suggests that the glycosylation status of receptors on the cell surface can directly influence intracellular signaling cascades.

MAPK/c-Fos Signaling

The MAPK pathway is also implicated in LeY function and regulation. The growth factor TGF-β1 can induce FUT1 expression and subsequent LeY synthesis through a c-Fos/AP-1 dependent mechanism mediated by the MAPK pathway.[11] Furthermore, blocking LeY with antibodies can inhibit the EGFR/MAPK pathway in melanoma, preventing cell proliferation.[11] In ovarian cancer, LeY overexpression promotes invasion by upregulating matrix metalloproteinases (MMP-2 and MMP-9), a process that may also be linked to PI3K/Akt or other signaling pathways.[2]

Detailed Experimental Protocols

Fucosyltransferase Activity Assay (HPLC-based)

This protocol measures FUT activity by quantifying the fucosylated product using high-pressure liquid chromatography (HPLC).[17]

1. Enzyme Source Preparation: a. Harvest cells overexpressing the fucosyltransferase of interest. b. Solubilize cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication for 10 minutes. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C. d. Collect the supernatant, which serves as the enzyme source.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

- Enzyme source (cell supernatant)

- Acceptor substrate (e.g., pyridylamine-labeled H-type 2 antigen)

- Donor substrate: GDP-Fucose

- Reaction buffer (e.g., 100 mM MES buffer, pH 6.5, with 20 mM MnCl₂) b. Incubate the reaction at 37°C for 2 hours. c. Stop the reaction by boiling or adding EDTA. d. Centrifuge at 20,000 x g for 5 minutes at 4°C.

3. HPLC Analysis: a. Inject 10 µL of the supernatant onto an appropriate HPLC column (e.g., TSK-gel ODS-80TS). b. Elute the reaction products using a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.0) at a flow rate of 1.0 mL/min. c. Detect the fucosylated, fluorescently-labeled product and quantify by comparing its peak area to a standard curve.

Analysis of Lewis Y Expression by Immunohistochemistry (IHC)

This method is used to detect the presence and localization of LeY antigen in fixed tissue sections.[4]

1. Tissue Preparation: a. Fix paraffin-embedded tissue sections (5-µm thick) on slides. b. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c. Perform antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).

2. Staining Procedure: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding sites with a blocking serum (e.g., goat serum) for 30 minutes. c. Incubate the sections with a primary monoclonal antibody against Lewis Y (e.g., BR96) overnight at 4°C.[16] d. Wash with phosphate-buffered saline (PBS). e. Incubate with a biotinylated secondary antibody for 1 hour. f. Wash with PBS. g. Incubate with a streptavidin-peroxidase complex for 30 minutes. h. Develop the signal using a chromogen like diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site. i. Counterstain with hematoxylin to visualize cell nuclei.

3. Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Examine under a microscope to assess the intensity and distribution of staining. Staining can be semi-quantitatively scored based on the percentage of positive cells and intensity.

Workflow for Studying FUT Gene Overexpression

This workflow outlines the steps to investigate the functional consequences of upregulating a specific FUT to drive LeY synthesis in a cancer cell line.[1][2]

Conclusion and Future Directions

The synthesis of the this compound is a tightly regulated process orchestrated by specific fucosyltransferases, primarily FUT1/FUT2 and FUT4/FUT9. The aberrant expression of these enzymes in cancer leads to high levels of cell surface LeY, which acts as a key modulator of oncogenic signaling, promoting cell proliferation, survival, and metastasis. The strong association between LeY expression and poor clinical outcomes makes it and its synthesizing FUTs attractive targets for therapeutic intervention.[15][18] Future research will likely focus on developing specific small molecule inhibitors for FUTs like FUT4 and FUT9 and advancing LeY-targeting immunotherapies, such as antibody-drug conjugates, for clinical use in patients with advanced epithelial cancers.[3][18]

References

- 1. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]

- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Partners in crime: The this compound and fucosyltransferase IV in Helicobacter pylori-induced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 16. This compound as detected by the monoclonal antibody BR96 is expressed strongly in prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

Lewis Y Antigen: A Comprehensive Technical Guide on a Key Tumor-Associated Carbohydrate Antigen

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a prominent tumor-associated carbohydrate antigen (TACA) with limited expression in normal adult tissues but significant overexpression in a variety of epithelial cancers. This differential expression profile makes it a compelling target for cancer diagnostics and therapeutics. This technical guide provides an in-depth overview of the Lewis Y antigen, including its structure, biosynthesis, and expression patterns. It further elucidates the multifaceted role of LeY in tumor progression, encompassing its influence on cell signaling, adhesion, angiogenesis, and chemoresistance. Detailed experimental protocols for LeY analysis and quantitative data on its expression in various cancers are also presented to facilitate further research and development in this promising area of oncology.

Introduction

Tumor-associated carbohydrate antigens (TACAs) are a class of glycans that exhibit altered expression patterns on the surface of cancer cells compared to their normal counterparts.[1] These alterations can arise from incomplete synthesis or neo-synthesis of carbohydrate structures.[2] Among the most extensively studied TACAs is the Lewis Y (LeY) antigen, a blood group-related antigen that plays a significant role in cancer pathogenesis.[1][3]

LeY is a difucosylated tetrasaccharide carried on both glycoproteins and glycolipids on the cell surface.[1][4] While its expression is restricted in healthy adult tissues, it is frequently overexpressed in a wide range of epithelial malignancies, including breast, ovarian, colorectal, lung, and gastric cancers.[1][5] This overexpression is often correlated with poor prognosis and advanced tumor stage, highlighting its clinical significance.[3][4] The functional roles of LeY in cancer are diverse, contributing to key malignant phenotypes such as uncontrolled proliferation, enhanced cell survival, invasion, and metastasis.[1] Its surface localization and differential expression make it an attractive biomarker for diagnostics and a promising target for novel anti-cancer therapies, including monoclonal antibodies and antibody-drug conjugates.[5][6][7]

Structure and Biosynthesis of this compound

The this compound is a complex carbohydrate with the specific structure: Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R, where 'R' represents the linkage to either a protein (glycoprotein) or a lipid (glycolipid).[1] It belongs to the type 2 chain Lewis antigens.[8]

The biosynthesis of LeY is a multi-step enzymatic process involving fucosyltransferases (FUTs). The synthesis pathway is as follows:

-

Precursor Formation : The synthesis starts from a type 2 precursor chain (Galβ1-4GlcNAc-R).[9]

-

H antigen synthesis : The "Secretor enzyme" (FUT2) adds a fucose molecule to the galactose (Gal) residue of the type 2 chain, forming the H type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R).[10][11]

-

Lewis Y synthesis : The "Lewis enzyme" (FUT3) then adds a second fucose molecule to the N-acetylglucosamine (GlcNAc) residue of the H type 2 antigen, completing the Lewis Y structure.[8][9]

The overexpression of LeY in cancer cells is often attributed to the upregulated expression of the relevant fucosyltransferases, particularly FUT1 (an α1,2-fucosyltransferase) and FUT3.[2][12]

Expression of Lewis Y in Normal and Cancerous Tissues

In healthy adult tissues, the expression of Lewis Y is generally low and restricted to some epithelial cells and red blood cells.[1][4] However, a dramatic increase in LeY expression is a common feature of many human cancers of epithelial origin.[1]

Quantitative Data on Lewis Y Expression

The following tables summarize the expression of this compound across various cancer types as determined by immunohistochemistry (IHC).

Table 1: Lewis Y Expression in Various Carcinomas

| Cancer Type | Percentage of LeY-Positive Cases | Reference |

| Ovarian Cancer | 75% | [13] |

| Gastric Cancer | 40-50% | [7] |

| Small Cell Lung Cancer (SCLC) | 74% (of assessable samples) | [6] |

| Hepatocellular Carcinoma (HCC) | 43.5% | [14] |

| Oral Squamous Cell Carcinoma (OSCC) | 91.3% (tissues), 100% (cell lines) | [9] |

Table 2: Lewis Y Expression in Colorectal Cancer

| Tissue Type | LeY Expression | Reference |

| Normal Colonic Tissue | 20-45% of samples | [15][16] |

| Colonic Carcinoma Tissue | Almost all samples | [15][16] |

Table 3: Lewis Y Expression in Breast Cancer

| LeY Expression Level | Percentage of Cases (n=660) | Reference |

| Negative | 56% | [17] |

| Low (<25% positive cells) | 17% | [17] |

| Extensive (>75% positive cells) | 8% | [17] |

Table 4: Lewis Y Expression on Cancer Cell Lines (Flow Cytometry)

| Cell Line | Cancer Type | Anti-Lewis Y Antibody | Expression Level | Reference |

| MCF-7 | Breast Cancer | m3s193 mAb | High | [18] |

| T47D | Breast Cancer | m3s193 mAb | High | [18] |

| MDA-MB-231 | Breast Cancer | m3s193 BsAb | High | [18] |

| NCI-N87 | Gastric Cancer | m3s193 mAb | High | [18] |

| A431 | Skin Cancer | hu3S193 | High | [18] |

Role of Lewis Y in Cancer Progression

Lewis Y is not merely a passive biomarker but an active participant in cancer progression, influencing multiple signaling pathways and cellular processes that contribute to the malignant phenotype.[1]

Modulation of Cell Signaling Pathways

LeY can physically interact with and modify the function of key cell surface receptors, often leading to the constitutive activation of growth-promoting pathways.[1]

-

EGFR Pathway : LeY is found on the epidermal growth factor receptor (EGFR) and can enhance its tyrosine phosphorylation, leading to the activation of downstream signaling cascades.[13] In some contexts, however, LeY on EGFR has been shown to reduce EGF binding and suppress signaling.[9]

-

PI3K/Akt Pathway : The expression of LeY can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation.[19][20] Inhibition of this pathway can dramatically reduce the growth of LeY-overexpressing cells.[20]

-

MAPK/COX-2 Pathway : Anti-LeY antibodies have been shown to enhance the therapeutic efficacy of celecoxib against gastric cancer by downregulating the MAPKs/COX-2 signaling pathway.[7]

Role in Cell Adhesion and Invasion

LeY plays a crucial role in cell adhesion, which is fundamental for tumor cell invasion and metastasis.[5]

-

CD44-Mediated Adhesion : LeY is a structural component of the CD44 molecule and enhances CD44-mediated adhesion and spreading of ovarian cancer cells to hyaluronan (HA) in the extracellular matrix.[21]

-

Integrin Signaling : LeY can be carried by glycoproteins that associate with integrins, such as β1 integrin, influencing cell-matrix adhesion and downstream signaling events that are vital for angiogenesis.[19]

-

MMP Expression : Overexpression of LeY in ovarian cancer cells has been shown to increase the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion.[4]

Contribution to Angiogenesis

Emerging evidence indicates that LeY is a critical mediator of tumor-induced angiogenesis, the formation of new blood vessels that supply nutrients to growing tumors.[19][22]

-

VEGF Signaling : LeY is often co-expressed with VEGF receptors (VEGFRs) on endothelial cells and can modulate their activity. It may enhance the binding of VEGF to its receptor, VEGFR-2, thereby promoting endothelial cell proliferation, migration, and survival.[19]

-

Upregulation of Growth Factors : LeY expression in ovarian cancer cells has been linked to increased expression of pro-angiogenic factors such as TGF-β1, VEGF, and b-FGF.[3][23]

Chemoresistance

LeY expression has been associated with resistance to chemotherapy in ovarian cancer.[12] The overexpression of LeY can activate signaling pathways that lead to the upregulation of anti-apoptotic proteins like Bcl-2, forming a positive feedback loop that induces chemoresistance.[12]

Lewis Y as a Therapeutic Target

The high expression of LeY on tumor cells and its limited presence in normal tissues make it an attractive target for cancer therapy.[1] Several therapeutic strategies targeting LeY are under investigation.

-

Monoclonal Antibodies (mAbs) : Humanized anti-LeY mAbs, such as hu3S193, have shown tumor-targeting capabilities in clinical trials for small cell lung cancer.[6] These antibodies can mediate immune-dependent cytotoxicity.[5]

-

Antibody-Drug Conjugates (ADCs) : ADCs that link a potent cytotoxic agent to an anti-LeY antibody can deliver the toxin directly to cancer cells, minimizing damage to healthy tissues.[5]

-

Bispecific Antibodies : Novel T-cell engaging bispecific antibodies targeting both LeY and CD3 have demonstrated potent therapeutic efficacy against gastric cancer in preclinical models by redirecting T-cells to kill tumor cells.[7]

-

CAR-T Cell Therapy : T-cells can be genetically engineered to express chimeric antigen receptors (CARs) that recognize LeY, enabling them to specifically target and eliminate cancer cells.[24]

Experimental Protocols for this compound Analysis

Accurate detection and quantification of LeY expression are crucial for both research and clinical applications. Immunohistochemistry and flow cytometry are two commonly used techniques.

Immunohistochemistry (IHC) Protocol for LeY

IHC allows for the visualization of LeY expression within the context of tumor tissue architecture.

-

Deparaffinization and Rehydration : Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.[25]

-

Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).[25]

-

Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific protein binding with a blocking serum.[25]

-

Primary Antibody Incubation : Incubate with a primary monoclonal antibody against Lewis Y overnight at 4°C.[25]

-

Detection System : Use a horseradish peroxidase (HRP)-conjugated secondary antibody system.[25]

-

Chromogen Application : Visualize the antigen-antibody complex using 3,3'-Diaminobenzidine (DAB).[25]

-

Counterstaining : Lightly counterstain the nuclei with hematoxylin.[25]

-

Dehydration and Mounting : Dehydrate the slides and coverslip with a permanent mounting medium.[25]

-

Analysis : Score slides based on staining intensity and the percentage of positive tumor cells. The H-Score can be calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)].[25]

Flow Cytometry Protocol for LeY

Flow cytometry provides a quantitative analysis of LeY expression on the cell surface of single cells.

-

Cell Preparation : Prepare a single-cell suspension from fresh tumor tissue or cell lines.[18][25] Ensure cell viability is >90%.[18]

-

Cell Staining :

-

Adjust the cell concentration to 1 x 10^6 cells/mL.[18]

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.[18]

-

Add the optimal concentration of a fluorophore-conjugated anti-Lewis Y antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody.[18][25]

-

Incubate for 30 minutes at 4°C in the dark.[18]

-

-

Washing : Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibodies.[18][25]

-

Acquisition : Resuspend the cell pellet in 300-500 µL of Staining Buffer and analyze the samples on a flow cytometer.[18] Use an isotype control to set the negative gate for fluorescence.[18]

Conclusion

The this compound is a critical player in the landscape of tumor-associated carbohydrate antigens. Its overexpression in a wide array of epithelial cancers and its functional involvement in key aspects of tumor progression, including signaling, adhesion, angiogenesis, and chemoresistance, underscore its importance in oncology. The differential expression pattern of LeY provides a therapeutic window for the development of targeted therapies, which are showing promise in preclinical and clinical studies. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of LeY biology and translating this knowledge into novel and effective cancer treatments.

References

- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]

- 2. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lewis Y Promotes Growth and Adhesion of Ovarian Carcinoma-Derived RMG-I Cells by Upregulating Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

- 6. Targeting Lewis Y (Le(y)) in small cell lung cancer with a humanized monoclonal antibody, hu3S193: a pilot trial testing two dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]

- 9. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]

- 10. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Lewis(y) antigen-mediated positive feedback loop induces and promotes chemotherapeutic resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lewis(y) antigen stimulates the growth of ovarian cancer cells via regulation of the epidermal growth factor receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound expression in hepatocellular carcinoma. An immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High expression of Lewis y/b antigens is associated with decreased survival in lymph node negative breast carcinomas [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. This compound promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhancive effects of this compound on CD44-mediated adhesion and spreading of human ovarian cancer cell line RMG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-angiogenesis: making the tumor vulnerable to the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lewis Y promotes growth and adhesion of ovarian carcinoma-derived RMG-I cells by upregulating growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Unveiling the Glycan Shield: Expression Patterns of Lewis Y in Normal and Cancerous Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide blood group antigen, has garnered significant attention in oncology for its distinct expression patterns in normal and malignant tissues. While its presence is limited and often spatially restricted in healthy tissues, LeY is frequently overexpressed in a variety of epithelial cancers, including but not limited to ovarian, breast, colorectal, gastric, and lung carcinomas.[1][2] This differential expression profile makes LeY an attractive biomarker for cancer diagnostics and a promising target for novel therapeutic strategies, such as antibody-drug conjugates (ADCs) and immunotherapies.[1][3] This technical guide provides a comprehensive overview of LeY expression, detailing quantitative data, experimental methodologies for its detection, and the signaling pathways it modulates in cancer progression.

Data Presentation: Quantitative Expression of Lewis Y

The following tables summarize the quantitative expression of Lewis Y antigen in various cancerous tissues compared to their normal counterparts, as determined by immunohistochemistry (IHC). The data is presented as the percentage of positive cases and, where available, includes details on staining intensity and localization.

Table 1: Lewis Y Expression in Ovarian Tissues

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Malignant Epithelial Ovarian Tumor | 60 | 88.33% | Significantly higher expression compared to borderline, benign, and normal tissues.[4][5] Expression levels correlate with clinical FIGO stage and tumor differentiation.[4][5] |

| Borderline Ovarian Tumor | 30 | 60.00% | Higher expression than benign and normal tissues.[4][5] |

| Benign Ovarian Tumor | 30 | 33.33% | Low level of expression.[4] |

| Normal Ovarian Tissue | 10 | 0% | No expression detected.[4][5] |

| Malignant Epithelial Ovarian Tumor | 95 | 81.05% | Significantly higher than borderline (51.53%), benign (25%), and normal (0%) tissues.[6] |

| Chemoresistant Ovarian Cancer | 37 | 91.89% | Significantly higher positive rate and intensity compared to chemosensitive tumors (61.82%). |

Table 2: Lewis Y Expression in Colorectal Tissues

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Colonic Carcinoma | 42 | Nearly 100% | LeY expression is observed in almost all colonic carcinoma tissues. |

| Normal Colon Tissue | 42 | 20-45% | Expression is significantly lower in normal tissue compared to cancerous tissue. |

Table 3: Lewis Y Expression in Breast Tissues

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Breast Carcinoma | 660 | 44% (294/660 with any level of expression) | Higher expression is associated with high histological grade and poor prognosis tumors. Expression varies from 44%-90% depending on the study.[2] |

| Normal Breast Tissue | - | Lower than in tumor tissue | Expression in normal epithelial tissue is often restricted to the secretory borders.[2] |

Table 4: Lewis Y Expression in Gastric Tissues

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Gastric Carcinoma | - | 20-40% | Decreased expression of LeY was observed in gastric adenomas and carcinomas compared to normal deep glands. |

| Normal Gastric Deep Glands | - | 100% | LeY was detected in all normal deep glands. |

Table 5: Lewis Y Expression in Prostate Tissues

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Primary Prostatic Adenocarcinoma | 49 | 100% | All specimens of primary prostatic adenocarcinoma examined showed immuno-staining. |

| Poorly Differentiated Tumors | - | High | Demonstrated the greatest extent of immuno-staining compared to moderately and well-differentiated adenocarcinoma. |

| Metastatic Lesions | 7 | 100% | Strong immuno-staining was detected in all metastatic tumors examined. |

| Benign Glands (Basal Cells) | 30 | 96.7% (29/30) | Strong immuno-staining was detected within the basal cells of benign glands. |

| Benign Glands (Secretory Epithelium) | 30 | 33.3% (10/30) | Weak immuno-staining of the secretory (luminal) epithelium was detected in a minority of specimens. |

Table 6: Lewis Y Expression in Non-Small Cell Lung Cancer (NSCLC)

| Tissue Type | Number of Cases | Positive Expression Rate (%) | Key Findings & Citations |

| Resected Pathologic Stage 1-3a NSCLC | 236 | 75.8% | LeY expression was a significant independent factor to predict better survival. |

| Moderately to Well-Differentiated NSCLC | - | 81.2% | Higher percentage of LeY-positive patients compared to poorly differentiated cancer. |

| Poorly Differentiated NSCLC | - | 67.2% | Lower percentage of LeY-positive patients. |

Experimental Protocols

Accurate detection and quantification of Lewis Y expression are paramount for both research and clinical applications. The following are detailed protocols for the most common techniques employed.

Immunohistochemistry (IHC) Protocol for Lewis Y Detection

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Tissue Preparation and Deparaffinization:

-

Cut 4-µm thick sections from FFPE tissue blocks and mount on positively charged slides.

-

Deparaffinize slides in xylene (2 changes for 10 minutes each).

-

Rehydrate through a graded series of ethanol (100% twice for 10 minutes, 95% for 5 minutes, 70% for 5 minutes, 50% for 5 minutes).

-

Rinse with cold running tap water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).

-

Immerse slides in the buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.

-

Allow slides to cool in the buffer for at least 20 minutes at room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

-

Block non-specific protein binding with a universal blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary monoclonal antibody against Lewis Y (e.g., clone F-3) diluted in antibody diluent.

-

Incubation is typically performed overnight at 4°C in a humidified chamber.

-

-

Detection System:

-

Wash slides to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody system according to the manufacturer's instructions.

-

-

Chromogen and Counterstaining:

-

Visualize the antigen-antibody complex by incubating with a chromogen solution such as 3,3'-Diaminobenzidine (DAB).

-

Monitor the color development under a microscope.

-

Lightly counterstain the nuclei with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol and xylene.

-

Coverslip with a permanent mounting medium.

-

-

Analysis:

-

Score slides based on staining intensity (e.g., 0 for negative, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.

-

An H-Score can be calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a maximum score of 300.

-

Flow Cytometry Protocol for Cell Surface Lewis Y Detection

This protocol is suitable for single-cell suspensions from fresh tissues or cell cultures.

-

Single-Cell Suspension Preparation:

-

Fc Receptor Blocking:

-

Resuspend approximately 1x10^6 cells in a staining buffer (e.g., PBS with 1-2% FBS).

-

Block Fc receptors to prevent non-specific antibody binding by incubating with an Fc blocking reagent.[3]

-

-

Antibody Staining:

-

Washing:

-

Data Acquisition:

Western Blot Protocol for Lewis Y-Containing Glycoproteins

This protocol details the detection of LeY on glycoproteins following immunoprecipitation.

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 12,000 rpm for 10-15 minutes at 4°C.[3]

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with a primary antibody against Lewis Y overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).

-

-

Secondary Antibody Incubation and Detection:

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane as described in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Mandatory Visualization

Signaling Pathways

Lewis Y is not merely a surface marker but an active participant in cellular signaling, influencing cancer cell proliferation, adhesion, and migration.

Caption: Lewis Y mediated signaling pathways in cancer.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental techniques used to analyze Lewis Y expression.

References

- 1. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 2. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Role of Lewis Y Antigen in Cell-Cell Recognition and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, is a critical player in cellular communication, orchestrating key aspects of cell-cell recognition and adhesion. While its expression is tightly regulated during embryogenesis and restricted in adult tissues, LeY is frequently overexpressed in a multitude of epithelial-derived cancers, including ovarian, breast, and colorectal cancers. This aberrant expression is not merely a passive marker of malignancy; instead, LeY actively drives tumor progression by modulating cell adhesion, proliferation, and signaling. This technical guide provides an in-depth examination of the molecular mechanisms through which LeY mediates these processes, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding the multifaceted role of LeY is paramount for developing novel diagnostics and targeted therapeutics against cancers characterized by its expression.

Introduction to Lewis Y Antigen

The this compound is a blood group-related tetrasaccharide with the chemical structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R. It is synthesized by the action of fucosyltransferases (FUTs), specifically α1,2-fucosyltransferase (FUT1 or FUT2) and α1,3/4-fucosyltransferase (FUT3), which add fucose residues to a precursor oligosaccharide chain. LeY is typically attached to either proteins (forming glycoproteins) or lipids (forming glycolipids) on the cell membrane, where it acts as a terminal glycan motif.

Its expression is predominant during embryogenesis, where it is involved in intercellular adhesion and communication. In healthy adults, LeY expression is limited to the surfaces of granulocytes and some epithelial cells. However, its re-expression and overexpression on the surface of cancer cells are strongly associated with poor prognosis, metastasis, and chemoresistance. This correlation stems from its direct involvement in cell-cell recognition, adhesion to the extracellular matrix (ECM), and the modulation of oncogenic signaling pathways.

Molecular Mechanisms of LeY in Cell Recognition and Adhesion

LeY's role in adhesion is multifaceted, involving both homotypic (cancer cell to cancer cell) and heterotypic (cancer cell to other cell types, e.g., endothelial cells) interactions, as well as adhesion to the ECM. These interactions are mediated by LeY acting as a ligand or by its modification of adhesion receptors.

-

Interaction with Integrins: LeY is often a structural component of integrin subunits, such as αv, β1, and β3.[1][2] This glycosylation can directly influence integrin conformation and function, thereby modulating cell-matrix adhesion, a critical step in invasion and metastasis.[1] By altering integrin-mediated adhesion, LeY can trigger downstream signaling events that promote cell survival and proliferation.

-

Modification of CD44: CD44 is a major cell surface receptor for hyaluronic acid (HA), a key component of the ECM. LeY antigen is structurally part of the CD44 molecule. Overexpression of LeY on CD44 enhances the adhesion and spreading of cancer cells on HA-coated surfaces.[3][4] Blocking LeY with a monoclonal antibody significantly inhibits this CD44-mediated adhesion.[4]

-

Role in Metastasis: The adhesive properties conferred by LeY are crucial for the metastatic cascade. LeY-mediated adhesion allows tumor cells to invade surrounding tissues, enter the bloodstream (intravasation), adhere to endothelial cells at distant sites, and exit the bloodstream (extravasation) to form secondary tumors.[5][6]

Signaling Pathways Modulated by LeY-Mediated Adhesion

The engagement of LeY on the cell surface, either through direct binding or by modifying adhesion receptors, activates several key signaling pathways that drive cancer progression.

-

PI3K/Akt Signaling Pathway: Overexpression of LeY has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of Akt by LeY-mediated signaling helps cancer cells evade apoptosis and sustain their growth.[7]

-

MAPK/c-Fos Pathway: Transforming growth factor-beta 1 (TGF-β1) can induce LeY expression by activating the MAPK pathway, which in turn activates the transcription factor c-Fos. c-Fos then upregulates the expression of FUT1, a key enzyme in LeY synthesis, creating a positive feedback loop. The MAPK pathway is also implicated in LeY-mediated cell proliferation.

-

Regulation of MMPs and TIMPs: LeY overexpression can alter the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Specifically, LeY has been shown to increase the expression of MMP-2 and MMP-9 while decreasing the expression of TIMP-1 and TIMP-2.[6] This shift promotes the degradation of the ECM, facilitating tumor cell invasion and migration.[6]

Below are diagrams illustrating the biosynthesis of Lewis Y and the signaling cascades it influences.

Quantitative Data on Lewis Y Expression and Function

The following tables summarize quantitative findings from various studies, highlighting the correlation between LeY expression and cancer progression.

Table 1: Expression of Lewis Y and Associated Molecules in Ovarian Tissues

| Tissue Type | LeY Positive Rate (%) | Integrin αv Positive Rate (%) | Integrin β3 Positive Rate (%) | CD44 Expression (Relative) |

| Normal Ovarian | 0%[2] | 5.00%[2] | 15.00%[2] | - |

| Benign Tumor | 25.00% - 33.33%[2] | 10.00%[2] | 15.00%[2] | - |

| Borderline Tumor | 51.35% - 60.00%[2] | 45.94%[2] | 40.54%[2] | - |

| Malignant Tumor | 81.05% - 88.33%[2] | 78.95%[2] | 82.11%[2] | 1.46x increase vs. low LeY cells[4] |

Table 2: Correlation of Lewis Y Expression with Clinicopathological Features in Ovarian Cancer

| Feature | LeY Positive Rate (%) | P-Value |

| Chemoresistance | ||

| Chemo-resistant | 91.89% | <0.05 |

| Chemo-sensitive | 61.82% | |

| Abdominal Metastasis | ||

| Metastasis Positive | 91.67%[2] | <0.01[2] |

| Metastasis Negative | 62.85%[2] | |

| Differentiation | ||

| Poorly Differentiated | 88.89%[2] | <0.05[2] |

| High-Moderate Differentiated | 58.82%[2] |

Table 3: Functional Impact of Lewis Y Modulation in Ovarian Cancer Cells (RMG-I-H vs. RMG-I)

| Assay | Endpoint | Result | Reference |

| Adhesion to Hyaluronic Acid (HA) | Cell Adhesion & Spreading | Significantly enhanced in LeY-high cells | [4] |

| Adhesion to HA with anti-LeY Ab | Inhibition of Adhesion | Adhesion decreased by 62.31% | [4] |

| Proliferation with anti-LeY Ab | Inhibition of Proliferation | Up to 57.80% inhibition at Day 5 | |

| Protein Expression | MMP-2, MMP-9 | Increased in LeY-high cells | [6] |

| Protein Expression | TIMP-1, TIMP-2 | Decreased in LeY-high cells | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of LeY antigen function. Below are protocols for key experiments.

Immunohistochemistry (IHC) for LeY Detection in Tissues

This protocol is for the detection of LeY antigen in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2x, 10 min each).

-

Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (5 min), 70% (5 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in 10 mM citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Wash slides with PBS (3x, 5 min).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., mouse anti-human LeY monoclonal antibody, diluted 1:100) overnight at 4°C in a humidified chamber.

-

Wash with PBS (3x, 5 min).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with avidin-biotin-peroxidase complex (ABC reagent) according to the manufacturer's instructions.

-

-

Detection and Mounting:

-

Develop the signal with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Positive Result: Brownish-yellow granules in the cytoplasm and/or cell membrane.[7]

-

Cell Adhesion Assay (Static)

This assay quantifies the adhesion of cancer cells to an ECM component like hyaluronic acid (HA).

-

Plate Coating:

-

Coat wells of a 96-well plate with 100 µL of HA solution (e.g., 100 µg/mL in PBS).

-

Incubate overnight at 4°C.

-

Wash wells with PBS (3x) and block with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Preparation:

-

Harvest cancer cells (e.g., RMG-I) and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

For antibody blocking experiments, pre-incubate cells with anti-LeY monoclonal antibody (e.g., 20 µg/mL) or an isotype control antibody for 30 minutes at 37°C.

-

-

Adhesion:

-

Wash the coated plate with PBS.

-

Add 100 µL of the cell suspension to each well.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-